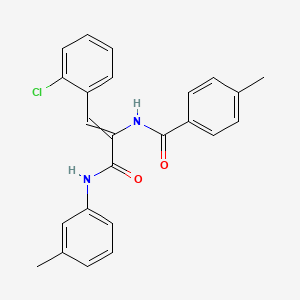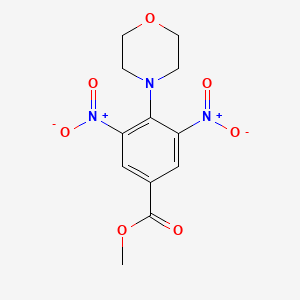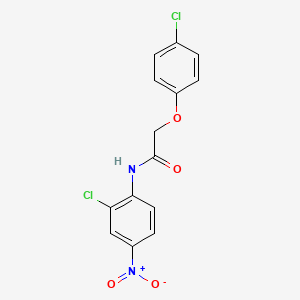![molecular formula C23H25BrN2O B11707850 5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromofenil)-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol es un compuesto heterocíclico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-bromofenil)-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 2-bromoanilina con cloruro de 4-(4-propilciclohexil)benzoílo en presencia de una base como la trietilamina. El intermedio resultante se trata luego con un reactivo adecuado, como oxicloruro de fósforo, para formar el anillo de oxadiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Bromofenil)-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol puede someterse a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el grupo 2-bromofenilo puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de oxidación y reducción: El anillo de oxadiazol puede ser sometido a reacciones de oxidación o reducción, dando lugar a la formación de diferentes derivados.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar estructuras más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos como aminas o tioles, en presencia de una base como carbonato de potasio, pueden utilizarse para reacciones de sustitución.
Reacciones de oxidación: Se pueden emplear agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan comúnmente.
Reacciones de acoplamiento: Se utilizan catalizadores de paladio y ligandos apropiados en reacciones de acoplamiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados sustituidos, mientras que las reacciones de acoplamiento pueden producir moléculas más complejas con conjugación extendida.
Aplicaciones Científicas De Investigación
5-(2-Bromofenil)-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como un farmacóforo en el diseño de fármacos, particularmente por sus propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Ciencia de materiales: Se utiliza en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED) debido a sus propiedades electrónicas únicas.
Sensores químicos: La capacidad del compuesto para interactuar con varios analitos lo hace útil en el diseño de sensores químicos para la detección de sustancias específicas.
Estudios biológicos: Se utiliza en estudios biológicos para investigar sus efectos en los procesos celulares y su potencial como agente terapéutico.
Mecanismo De Acción
El mecanismo de acción de 5-(2-bromofenil)-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol depende de su aplicación específica. En la química medicinal, el compuesto puede interactuar con dianas moleculares específicas, como enzimas o receptores, para ejercer sus efectos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a efectos antiinflamatorios. Las dianas moleculares y las vías exactas involucradas pueden variar en función del contexto biológico específico.
Comparación Con Compuestos Similares
Compuestos similares
5-Fenil-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol: Carece del átomo de bromo, lo que puede afectar su reactividad y actividad biológica.
5-(2-Clorofenil)-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol: Contiene un átomo de cloro en lugar de bromo, lo que puede influir en sus propiedades químicas e interacciones.
5-(2-Bromofenil)-3-[4-(4-metilciclohexil)fenil]-1,2,4-oxadiazol: Tiene un grupo metilo en lugar de un grupo propilo, lo que afecta sus propiedades estéricas y electrónicas.
Unicidad
La presencia del grupo 2-bromofenilo y el grupo 4-(4-propilciclohexil)fenilo en 5-(2-bromofenil)-3-[4-(4-propilciclohexil)fenil]-1,2,4-oxadiazol confiere características estéricas y electrónicas únicas.
Propiedades
Fórmula molecular |
C23H25BrN2O |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H25BrN2O/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-25-23(27-26-22)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3 |
Clave InChI |
QHDMBQHZTDFGSD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)



![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
